Cas no 2138809-89-7 (5-(2-bromoethenyl)-N,N-dimethylpyrimidin-2-amine)

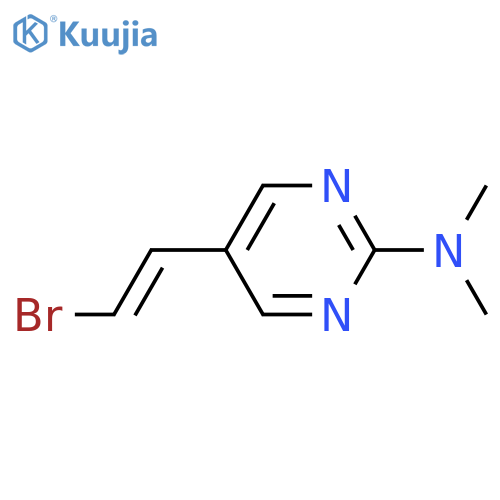

2138809-89-7 structure

商品名:5-(2-bromoethenyl)-N,N-dimethylpyrimidin-2-amine

5-(2-bromoethenyl)-N,N-dimethylpyrimidin-2-amine 化学的及び物理的性質

名前と識別子

-

- 5-(2-bromoethenyl)-N,N-dimethylpyrimidin-2-amine

- EN300-802402

- 2138809-89-7

-

- インチ: 1S/C8H10BrN3/c1-12(2)8-10-5-7(3-4-9)6-11-8/h3-6H,1-2H3/b4-3+

- InChIKey: ANFMVYGXYMGYAJ-ONEGZZNKSA-N

- ほほえんだ: Br/C=C/C1C=NC(=NC=1)N(C)C

計算された属性

- せいみつぶんしりょう: 227.00581g/mol

- どういたいしつりょう: 227.00581g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 150

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 29Ų

5-(2-bromoethenyl)-N,N-dimethylpyrimidin-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-802402-5.0g |

5-(2-bromoethenyl)-N,N-dimethylpyrimidin-2-amine |

2138809-89-7 | 95.0% | 5.0g |

$2152.0 | 2025-03-21 | |

| Enamine | EN300-802402-0.1g |

5-(2-bromoethenyl)-N,N-dimethylpyrimidin-2-amine |

2138809-89-7 | 95.0% | 0.1g |

$653.0 | 2025-03-21 | |

| Enamine | EN300-802402-1.0g |

5-(2-bromoethenyl)-N,N-dimethylpyrimidin-2-amine |

2138809-89-7 | 95.0% | 1.0g |

$743.0 | 2025-03-21 | |

| Enamine | EN300-802402-0.05g |

5-(2-bromoethenyl)-N,N-dimethylpyrimidin-2-amine |

2138809-89-7 | 95.0% | 0.05g |

$624.0 | 2025-03-21 | |

| Enamine | EN300-802402-0.25g |

5-(2-bromoethenyl)-N,N-dimethylpyrimidin-2-amine |

2138809-89-7 | 95.0% | 0.25g |

$683.0 | 2025-03-21 | |

| Enamine | EN300-802402-10.0g |

5-(2-bromoethenyl)-N,N-dimethylpyrimidin-2-amine |

2138809-89-7 | 95.0% | 10.0g |

$3191.0 | 2025-03-21 | |

| Enamine | EN300-802402-2.5g |

5-(2-bromoethenyl)-N,N-dimethylpyrimidin-2-amine |

2138809-89-7 | 95.0% | 2.5g |

$1454.0 | 2025-03-21 | |

| Enamine | EN300-802402-0.5g |

5-(2-bromoethenyl)-N,N-dimethylpyrimidin-2-amine |

2138809-89-7 | 95.0% | 0.5g |

$713.0 | 2025-03-21 |

5-(2-bromoethenyl)-N,N-dimethylpyrimidin-2-amine 関連文献

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551

-

Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

-

Louis Porte RSC Adv., 2014,4, 64506-64513

2138809-89-7 (5-(2-bromoethenyl)-N,N-dimethylpyrimidin-2-amine) 関連製品

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬